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Compound of Interest

Compound Name: Azido-PEG12-acid

Cat. No.: B605810 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive technical information on Azido-PEG12-acid, a

heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics. Its

unique structure, featuring a terminal azide group and a carboxylic acid connected by a

hydrophilic 12-unit polyethylene glycol (PEG) spacer, enables the precise and efficient linkage

of diverse molecular entities.

Core Molecular Information
Azido-PEG12-acid is a monodisperse PEG linker, meaning it has a defined molecular weight

and structure, which is crucial for the synthesis of well-defined bioconjugates. The hydrophilic

PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1][2]

Property Value Reference

Chemical Formula C27H53N3O14 [1][3]

Molecular Weight 643.7 g/mol [1]

Alternate MW 643.72 g/mol

CAS Number 1167575-20-3

Chemical Reactivity and Applications
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The utility of Azido-PEG12-acid stems from its two distinct reactive termini:

Azide Group (N3): This functional group is primarily used in "click chemistry," most notably

the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms a stable

triazole linkage with molecules containing a terminal alkyne. The azide can also participate in

strain-promoted alkyne-azide cycloaddition (SPAAC) with strained alkynes like DBCO or

BCN, which is a copper-free click chemistry variant.

Carboxylic Acid Group (-COOH): This group can be activated to react with primary amines (-

NH2), which are abundant in biomolecules like proteins (e.g., on lysine residues). This

reaction, typically facilitated by carbodiimide chemistry (e.g., using EDC and NHS), results in

a stable amide bond.

This dual reactivity makes Azido-PEG12-acid an ideal linker for creating complex

bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and pegylated proteins

or peptides.

Experimental Protocols
The following are generalized protocols for the two primary conjugation reactions involving

Azido-PEG12-acid. Optimization may be required for specific applications.

1. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide group of Azido-PEG12-acid to an alkyne-

modified molecule (e.g., a protein or oligonucleotide).

Materials:

Azido-PEG12-acid

Alkyne-modified molecule

Copper (II) Sulfate (CuSO4)

Reducing agent (e.g., Sodium Ascorbate)

Copper-chelating ligand (e.g., THPTA)
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Reaction Buffer (e.g., PBS, pH 7.4)

DMSO or other suitable organic solvent

Methodology:

Preparation of Stock Solutions:

Prepare a 10 mM stock solution of Azido-PEG12-acid in DMSO or water.

Prepare a 100 mM stock solution of Sodium Ascorbate in water. This solution should be

made fresh.

Prepare a 20 mM stock solution of CuSO4 in water.

Prepare a 100 mM stock solution of THPTA ligand in water.

Reaction Setup:

In a microfuge tube, combine the alkyne-modified molecule with a desired molar excess of

Azido-PEG12-acid in the reaction buffer.

Add the THPTA ligand solution to the reaction mixture.

Add the CuSO4 solution to the mixture and vortex briefly.

To initiate the reaction, add the freshly prepared Sodium Ascorbate solution.

Incubation:

Incubate the reaction at room temperature for 30-60 minutes. The reaction should be

protected from light.

Purification:

The resulting conjugate can be purified from excess reagents using methods appropriate

for the biomolecule, such as size exclusion chromatography, dialysis, or ethanol

precipitation for oligonucleotides.
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2. Protocol for Carboxylic Acid-Amine Coupling via EDC/NHS Chemistry

This protocol details the conjugation of the carboxylic acid group of Azido-PEG12-acid to a

primary amine-containing molecule.

Materials:

Azido-PEG12-acid

Amine-containing molecule

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Methodology:

Activation of Carboxylic Acid:

Dissolve Azido-PEG12-acid in the Activation Buffer.

Add EDC and NHS (or Sulfo-NHS) to the solution. A typical molar ratio is a 2-5 fold excess

of EDC and NHS over the carboxylic acid.

Incubate for 15 minutes at room temperature to form the semi-stable NHS ester.

Conjugation to Amine:

Immediately add the amine-containing molecule to the activated Azido-PEG12-acid
solution.

If necessary, adjust the pH of the reaction mixture to 7.2-8.0 with the Coupling Buffer to

facilitate the reaction with the primary amine.
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Allow the reaction to proceed for 2 hours at room temperature.

Quenching:

(Optional) Quench any unreacted NHS esters by adding a quenching solution like

hydroxylamine to a final concentration of 10 mM.

Purification:

Purify the final conjugate using an appropriate method such as desalting columns or

dialysis to remove excess reagents and byproducts.

Visualizing the Bioconjugation Workflow
The following diagram illustrates a typical workflow for using Azido-PEG12-acid to link a

protein to a small molecule drug.
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Step 1: Carboxylic Acid Activation

Step 2: Protein Conjugation

Step 3: Click Chemistry
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Caption: Workflow for protein-drug conjugation using Azido-PEG12-acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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